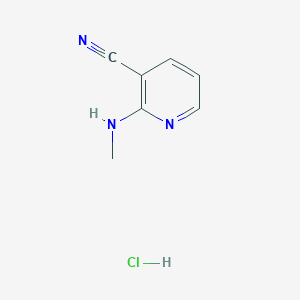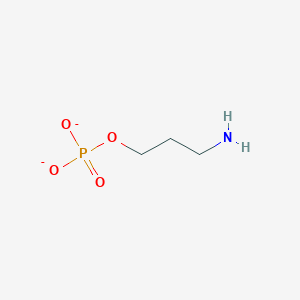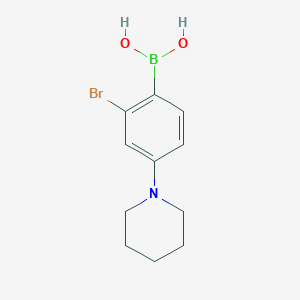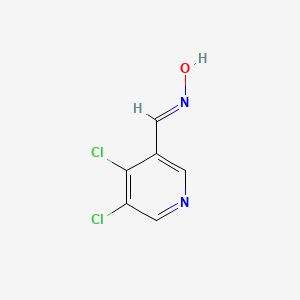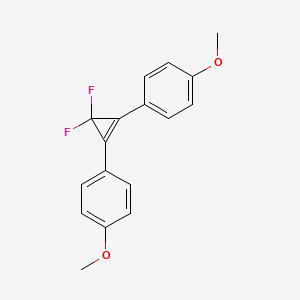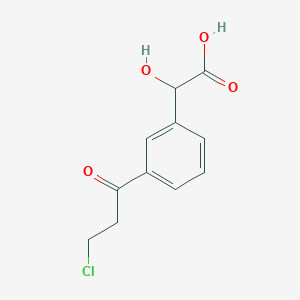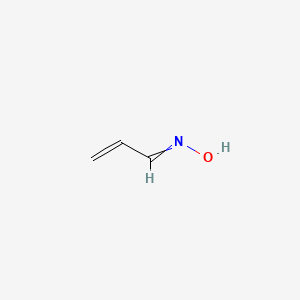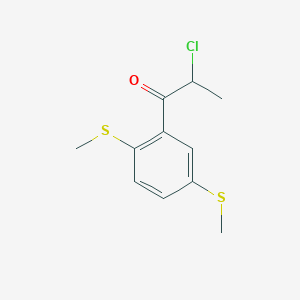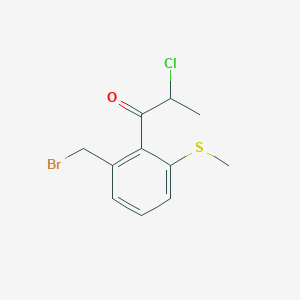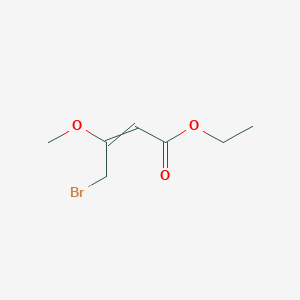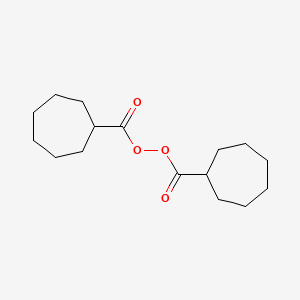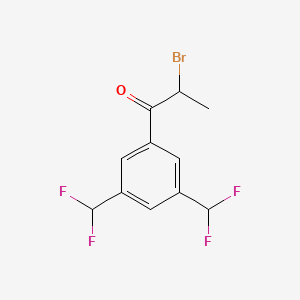
1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 3,5-bis(difluoromethyl)acetophenone with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (THF, ethanol), low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Aplicaciones Científicas De Investigación
1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophiles. The difluoromethyl groups contribute to its stability and influence its electronic properties, affecting its interactions with enzymes and receptors .
Comparación Con Compuestos Similares
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Bis(difluoromethyl)acetophenone: Precursor compound with a similar phenyl ring structure.
1-(3,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one: Chlorine atom instead of bromine.
Uniqueness: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of difluoromethyl groups, which impart distinct electronic properties and influence its reactivity. The bromine atom also provides specific reactivity patterns, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H9BrF4O |
|---|---|
Peso molecular |
313.09 g/mol |
Nombre IUPAC |
1-[3,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-5,10-11H,1H3 |
Clave InChI |
DGVXRTRIZUIMEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=CC(=C1)C(F)F)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


